![molecular formula C11H16ClN5O2 B2399159 {[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride CAS No. 1376395-33-3](/img/structure/B2399159.png)
{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride
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Description
The compound “{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a similar compound, 1-[(2,3-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine hydrochloride, the InChI code is 1S/C12H15N3O2.ClH/c1-16-10-5-3-4-9(12(10)17-2)8-15-11(13)6-7-14-15;/h3-7H,8,13H2,1-2H3;1H .Scientific Research Applications
- Notably, both the preparation of chalcone and the triazole Michael addition to chalcone demonstrated good green metrics .
- Their stability and ability to form hydrogen bonds with “privileged structures” contribute to their significance .
- Reactive side groups can be bound to monomers, leading to polymerization via chain addition polymerization methods .
Catalysis and Organic Synthesis
Stability and Hydrogen Bonding
Aza-Michael Reaction
Functional Polymers and Reactive Groups
Heteroarylated Carbonyl Compounds
properties
IUPAC Name |
1-[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c1-12-7-11-13-14-15-16(11)8-4-9(17-2)6-10(5-8)18-3;/h4-6,12H,7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMJLLPSNQMPDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1C2=CC(=CC(=C2)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(3,5-dimethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}(methyl)amine hydrochloride |
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